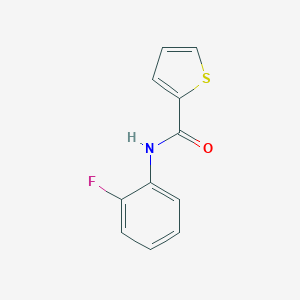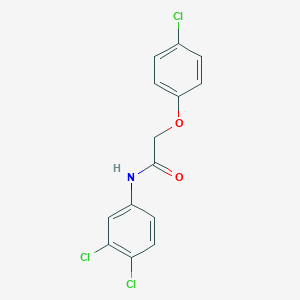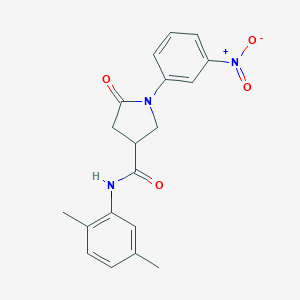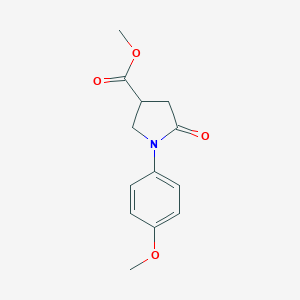
N-(2-fluorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)thiophene-2-carboxamide is an organic compound with the molecular formula C₁₁H₈FNOS and a molecular weight of 221.251 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a carboxamide group attached to a 2-fluorophenyl group. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
The synthesis of N-(2-fluorophenyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorothiophene-2-carboxylic acid with 2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(2-fluorophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(2-fluorophenyl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparison with Similar Compounds
N-(2-fluorophenyl)thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)thiophene-2-carboxamide: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring, which can affect its chemical and biological properties.
N-(2-bromophenyl)thiophene-2-carboxamide: The presence of a bromine atom can lead to different reactivity and interactions compared to the fluorine-containing compound.
N-(2-methylphenyl)thiophene-2-carboxamide: The methyl group can influence the compound’s hydrophobicity and binding affinity.
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its reactivity and biological activities.
Properties
Molecular Formula |
C11H8FNOS |
|---|---|
Molecular Weight |
221.25g/mol |
IUPAC Name |
N-(2-fluorophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
InChI Key |
OXENPSPONGPQRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-{3-[(4-iodoanilino)carbonyl]phenyl} diallylthiocarbamate](/img/structure/B387332.png)


![7-chloro-9-phenyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B387338.png)
![Ethyl 2-[({[3-(4-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387339.png)
![3-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B387340.png)
![N-[4-(decyloxy)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B387344.png)

![4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)

![3-(benzylideneamino)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387350.png)
![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)

